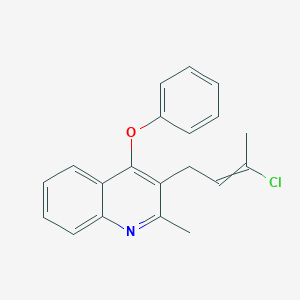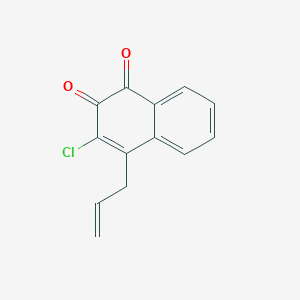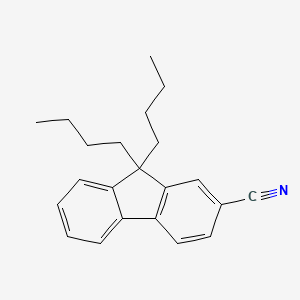
N,N'-Carbonylbis(N,2-dimethylprop-2-enamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) is a chemical compound known for its unique structure and properties It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) typically involves the reaction of N,N-dimethylprop-2-enamide with a carbonylating agent. One common method is the use of phosgene (COCl2) as the carbonylating agent. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
2N,N-dimethylprop-2-enamide+COCl2→N,N’-Carbonylbis(N,2-dimethylprop-2-enamide)+2HCl
Industrial Production Methods
In an industrial setting, the production of N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide groups can participate in various biochemical pathways, affecting enzyme activity and protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: Similar in structure but lacks the carbonyl bis linkage.
N,N-Dimethylformamide: Another amide with different substituents on the nitrogen atom.
N-Methyl-2-pyrrolidone: A cyclic amide with distinct properties.
Uniqueness
N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) is unique due to its bis-amide structure, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
85434-95-3 |
|---|---|
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
N,2-dimethyl-N-[methyl(2-methylprop-2-enoyl)carbamoyl]prop-2-enamide |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)9(14)12(5)11(16)13(6)10(15)8(3)4/h1,3H2,2,4-6H3 |
Clé InChI |
WOJALGSFDUWREM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N(C)C(=O)N(C)C(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)

![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)

![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)

![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)



![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)

![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide](/img/structure/B14401378.png)
